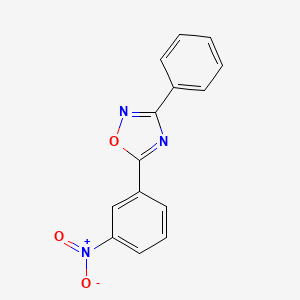

3-(2-oxo-1-pyrrolidinyl)-N'-(2-thienylmethylene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “3-(2-oxo-1-pyrrolidinyl)-N'-(2-thienylmethylene)benzohydrazide” involves complex reactions, often starting with acetyl or benzoyl derivatives to introduce the hydrazide functionality. For instance, compounds like N′-[(E)-(3-Fluoropyridin-2-yl)methylidene]benzohydrazide monohydrate demonstrate the synthesis process involving condensation reactions under specific conditions to achieve the desired chemical structure (Nair et al., 2012).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by techniques such as X-ray diffraction, FT-IR, FT-Raman, and DFT methods, providing insights into bond parameters, vibrational assignments, and electronic transitions. Studies like the one by Babu et al. (2014) highlight the structural characterization of similar molecules, emphasizing their planarity and the electronic properties inferred from spectral investigations (Babu et al., 2014).

Chemical Reactions and Properties

Compounds within this class undergo various chemical reactions, including condensation, nucleophilic substitutions, and more, leading to diverse derivatives with unique properties. For example, the reaction of 3-Acylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide to yield substituted 4-amino-1,2,4-triazines showcases the chemical reactivity and potential for generating new molecules of interest (Kobelev et al., 2019).

Scientific Research Applications

Cardioprotective Effects

- The derivative (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide has shown promise in protecting rat heart tissues from isoproterenol toxicity. This compound inhibited angiotensin-converting enzyme and reduced cardiac dysfunction markers, suggesting potential use as an anticoagulant agent in acute myocardial infarction (Khdhiri et al., 2020).

Antibacterial and DNA Binding Activities

- New Schiff base ligands, including similar benzohydrazide derivatives, have been synthesized and characterized for their antibacterial activities and DNA binding behavior. These compounds have shown significant promise in the field of bioinorganic chemistry (El‐Gammal et al., 2021).

Luminescent and Magnetic Properties

- Functionalized lanthanide(III) complexes constructed from azobenzene derivative and β-diketone ligands have been explored for their luminescent and magnetic properties. These studies contribute to the development of materials with dual photoisomerization and photoluminescence functions (Lin et al., 2017).

properties

IUPAC Name |

3-(2-oxopyrrolidin-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-15-7-2-8-19(15)13-5-1-4-12(10-13)16(21)18-17-11-14-6-3-9-22-14/h1,3-6,9-11H,2,7-8H2,(H,18,21)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNVGTAJPDLBLY-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NN=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)N/N=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-oxopyrrolidin-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)

![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)

![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)

![1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5505376.png)

![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)

![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)

![2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5505422.png)

![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)

![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)